(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid

pKa Deprotection Orthogonality Peptide Synthesis

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid (CAS 1208231-33-7) is a protected non-proteinogenic amino acid featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a single fluorine substituent at the β-position of the L-alanine backbone. This compound belongs to the class of N-Boc-β-fluoro-α-amino acids, widely employed as building blocks in solid-phase peptide synthesis (SPPS) and medicinal chemistry to introduce fluorinated residues with defined stereochemistry.

Molecular Formula C8H14FNO4
Molecular Weight 207.20 g/mol
CAS No. 1208231-33-7
Cat. No. B6232488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid
CAS1208231-33-7
Molecular FormulaC8H14FNO4
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CF)C(=O)O
InChIInChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
InChIKeyPQTDAIHXUZZXQM-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-fluoro-L-alanine (CAS 1208231-33-7): A Chiral Fluorinated Building Block for Peptide Engineering


(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid (CAS 1208231-33-7) is a protected non-proteinogenic amino acid featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a single fluorine substituent at the β-position of the L-alanine backbone . This compound belongs to the class of N-Boc-β-fluoro-α-amino acids, widely employed as building blocks in solid-phase peptide synthesis (SPPS) and medicinal chemistry to introduce fluorinated residues with defined stereochemistry [1]. The presence of the fluorine atom imparts distinct physicochemical properties—modulating lipophilicity (LogP 0.93), metabolic stability, and conformational preferences—while the Boc group preserves compatibility with standard peptide assembly and acidic deprotection protocols . Crucially, the (2S) configuration ensures that the fluorine atom occupies a stereoelectronically defined position, which directly influences peptide secondary structure propensity and target binding interactions.

Why Generic Substitution Fails for Boc-3-fluoro-L-alanine: Context-Dependent Procurement Risks


Substituting Boc-3-fluoro-L-alanine with a seemingly analogous compound—such as Boc-L-alanine (lacking fluorine), Boc-3-fluoro-D-alanine (inverted stereochemistry), or Fmoc-3-fluoro-L-alanine (different protecting group)—introduces distinct and often detrimental consequences for downstream research outcomes. The absence of the C–F bond eliminates 19F NMR detectability, a critical advantage for studying peptide dynamics in complex environments [1]. Inverting the chiral center at C2 drastically alters the spatial orientation of the fluoromethyl group, compromising target binding and folding behavior [2]. Switching from Boc to Fmoc fundamentally changes the deprotection chemistry, requiring orthogonal acidic versus basic conditions that may be incompatible with the target peptide sequence or resin . The following evidence sections quantify these differentiations, enabling informed procurement decisions.

Boc-3-fluoro-L-alanine (1208231-33-7): Quantitative Differentiation Evidence vs. Closest Analogs


Boc-3-fluoro-L-alanine Retains Native pKa: Preserving Boc Deprotection Orthogonality vs. Chlorinated Analogs

The fluorine atom in Boc-3-fluoro-L-alanine does not significantly alter the basicity of the amino group compared to native alanine, with both experimental pKa values being almost equal [1]. In contrast, chlorine substitution in Boc-3-chloro-L-alanine lowers the amino group pKa to a predicted 1.89 (vs. ~2.34 for alanine) . This preserved pKa ensures that Boc-3-fluoro-L-alanine undergoes deprotection with trifluoroacetic acid (TFA) at rates and conditions identical to standard Boc-amino acids, maintaining full orthogonality in SPPS. The chlorinated analog, due to its altered basicity, may exhibit different deprotection kinetics, potentially leading to incomplete cleavage or side reactions in complex sequences.

pKa Deprotection Orthogonality Peptide Synthesis

19F NMR Detectability: A Unique Spectroscopic Handle Absent in Non-Fluorinated Boc-L-alanine

Boc-3-fluoro-L-alanine contains a single 19F nucleus, enabling its use as a sensitive NMR probe for studying peptide and protein structure, dynamics, and interactions. 19F NMR spectra of proteins incorporating 3-fluoroalanine exhibit large chemical shift dispersions due to the fluorine's sensitivity to its local environment [1]. Boc-L-alanine and other non-fluorinated amino acids lack this spectroscopic handle entirely. The 19F nucleus provides high sensitivity (83% relative to 1H), 100% natural abundance, and a wide chemical shift range (>300 ppm), allowing residue-specific detection even in large protein complexes without background interference [2].

19F NMR Protein Dynamics Structural Biology

Enantiomeric Integrity: (2S) Configuration Defines Biological Recognition vs. (2R) Enantiomer

The (2S) absolute configuration of Boc-3-fluoro-L-alanine is critical for biological activity. In enzymatic systems, 3-fluoro-L-alanine functions as an irreversible inactivator of bacterial alanine racemase and a potent time-dependent inhibitor of aromatic amino acid decarboxylases [1][2]. The (2R) enantiomer (Boc-3-fluoro-D-alanine) exhibits fundamentally different biological activity: 3-fluoro-D-alanine acts as an antibacterial agent via cell wall biosynthesis interference, targeting D-alanine-utilizing enzymes [3]. In kinetic resolution studies, rac-3-fluoroalanine was resolved to (R)-3-fluoroalanine with >99% enantiomeric excess (ee), demonstrating the high chiral discrimination achievable [4]. For peptide-based drug candidates, the L-configuration is essential for recognition by mammalian peptide transporters, proteases, and MHC receptors.

Enantiomeric Purity Chirality Enzyme Inhibition

Boc vs. Fmoc Protection: Acid-Labile Orthogonal Strategy Preserves Fluorine Integrity

The Boc protecting group in Boc-3-fluoro-L-alanine is cleaved under acidic conditions (typically 25–50% TFA in dichloromethane), which is orthogonal to the base-labile Fmoc group removed with 20% piperidine in DMF . This acid-labile strategy is advantageous for fluorinated amino acids because the C–F bond is stable toward acidic conditions but may undergo β-elimination of fluoride under prolonged basic treatment—a documented degradation pathway for β-fluoroamino acids catalyzed by certain enzymes under alkaline conditions [1][2]. Fmoc-3-fluoro-L-alanine, requiring repeated piperidine exposure during each SPPS cycle, risks cumulative defluorination and loss of the fluorine functionality. The Boc strategy avoids this base-catalyzed degradation pathway, preserving the C–F bond throughout the synthesis.

Solid-Phase Peptide Synthesis Protecting Group Strategy Fluorine Stability

Enzymatic Production Yield and Enantiomeric Excess: Scalable Access to Optically Pure Building Block

Enzymatic production of (S)-3-fluoroalanine using a diaminopimelate dehydrogenase (StDAPDH) coupled with a cofactor recycling system achieved reaction yields approaching ~100% and product concentration of 20 mM, with complete enantiomeric excess [1][2]. In comparison, the (R)-enantiomer produced by alanine dehydrogenase (VpALD) reached ~90% yield and 18 mM. While these data were obtained for the unprotected amino acid, they demonstrate the feasibility of producing the (S)-configured 3-fluoroalanine core with exceptionally high optical purity, which is essential for the Boc-protected derivative. The alanine dehydrogenase from Vibrio proteolyticus (VpALD) maintains >70% substrate specificity for 3-fluoropyruvate compared to non-fluorinated pyruvate, enabling efficient biocatalytic production [2]. In contrast, 3,3,3-trifluoropyruvate yielded significantly lower conversion rates (e.g., 43% with StDAPDH) [1].

Enzymatic Synthesis Biocatalysis Enantiomeric Excess

Boc-3-fluoro-L-alanine (1208231-33-7): Application Scenarios Supported by Quantitative Differentiation


19F NMR-Based Screening of Peptide-Protein Interactions in Drug Discovery

Boc-3-fluoro-L-alanine is the preferred building block for incorporating a single 19F NMR reporter into peptide ligands for fragment-based drug discovery (FBDD) and protein interaction studies. As demonstrated, the 19F nucleus provides a unique, background-free spectroscopic handle absent in non-fluorinated Boc-L-alanine [1]. The preserved pKa and standard TFA deprotection behavior (Section 3, Evidence 1) ensure seamless integration into automated Boc-SPPS protocols without requiring re-optimization of cleavage conditions. The high enzymatic accessibility of the (2S)-fluoroalanine core with complete enantiomeric excess (Section 3, Evidence 5) guarantees that peptides synthesized from this building block are homogeneous with respect to fluorine placement and stereochemistry, a prerequisite for reliable 19F chemical shift interpretation.

Stereospecific Enzyme Inactivator Design Targeting Mammalian Decarboxylases

For medicinal chemistry programs aimed at developing selective inhibitors of aromatic amino acid decarboxylases (e.g., DOPA decarboxylase, histidine decarboxylase), Boc-3-fluoro-L-alanine provides the essential (2S) configured β-fluoroalanine pharmacophore. The Nature publication by Kollonitsch and Barash established that 3-fluoro-L-alanine derivatives act as potent time-dependent inactivators of these enzymes, whereas the (2R) enantiomer targets bacterial alanine racemase [2]. The documented biological pathway divergence (Section 3, Evidence 3) means that procurement of the incorrect enantiomer (e.g., Boc-3-fluoro-D-alanine) would direct activity toward antibacterial targets rather than the intended mammalian neurotransmitter pathways.

Boc-Strategy Solid-Phase Synthesis of Fluorinated Peptides with Preserved C–F Integrity

When synthesizing long or complex fluorinated peptides (>15 residues), the Boc protection strategy is superior to Fmoc approaches for β-fluoroamino acids. The β-elimination liability of monofluorinated alanines under prolonged basic conditions—documented in the 2024 Communications Chemistry study showing unexpectedly high defluorination activity by alanine racemase [3]—makes Fmoc-SPPS with repeated piperidine treatment a risky choice. Boc-3-fluoro-L-alanine employs acidic TFA deprotection that preserves the C–F bond throughout the synthesis cycle (Section 3, Evidence 4), ensuring that the final peptide product retains the intended fluorine atom at every desired position.

Scalable Production of Fluorinated Peptide APIs via Enzymatic Precursor Synthesis

For process chemistry groups developing fluorinated peptide active pharmaceutical ingredients (APIs), Boc-3-fluoro-L-alanine can be sourced or produced from the (S)-3-fluoroalanine core obtained via highly efficient enzymatic synthesis. The 2024 biocatalysis study demonstrated ~100% yield with complete enantiomeric excess for the (S)-enantiomer, significantly outperforming the trifluorinated analog (43% yield) and even the (R)-enantiomer (~90% yield) [4]. This translates to a more cost-effective and scalable supply chain for the Boc-protected derivative, directly impacting the feasibility of large-scale peptide manufacturing.

Quote Request

Request a Quote for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.